Ethyl 2-(hydroxyimino)-6-nitrohexanoate

Description

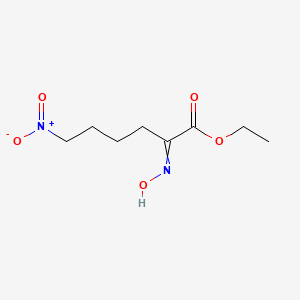

Ethyl 2-(hydroxyimino)-6-nitrohexanoate is a nitro-substituted ester compound featuring a hydroxyimino (N-OH) functional group at the C2 position and a nitro (-NO₂) group at the C6 position of a hexanoate backbone. This structure combines reactivity from both the nitro group (a strong electron-withdrawing moiety) and the hydroxyimino group (a tautomeric functionality capable of forming oximes or participating in coordination chemistry).

Properties

CAS No. |

26074-65-7 |

|---|---|

Molecular Formula |

C8H14N2O5 |

Molecular Weight |

218.21 g/mol |

IUPAC Name |

ethyl 2-hydroxyimino-6-nitrohexanoate |

InChI |

InChI=1S/C8H14N2O5/c1-2-15-8(11)7(9-12)5-3-4-6-10(13)14/h12H,2-6H2,1H3 |

InChI Key |

LZAJCPTUSAKXPO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=NO)CCCC[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(hydroxyimino)-6-nitrohexanoate typically involves the reaction of ethyl 6-nitrohexanoate with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the hydroxyimino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(hydroxyimino)-6-nitrohexanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form nitroso compounds.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are commonly used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted esters and amides.

Scientific Research Applications

Ethyl 2-(hydroxyimino)-6-nitrohexanoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(hydroxyimino)-6-nitrohexanoate involves its interaction with biological molecules through its reactive functional groups. The hydroxyimino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 6-(2-Iodophenyl)-6-Oxohexanoate (CAS 898777-15-6)

- Structure: Features a nitro-free hexanoate backbone with an iodo-substituted aromatic ring at C4.

- Reactivity : The iodine atom may undergo halogen-exchange reactions, whereas the nitro group in the target compound enhances electrophilicity, making it more reactive toward nucleophilic attack .

- Applications : Likely used as a synthetic intermediate; nitro analogs could have higher stability in oxidative environments.

| Property | This compound | Ethyl 6-(2-Iodophenyl)-6-Oxohexanoate |

|---|---|---|

| Functional Groups | -NO₂, N-OH, ester | Aromatic I, ketone, ester |

| Electrophilicity | High (due to -NO₂) | Moderate (iodine is less electron-withdrawing) |

| Potential Reactivity | Nucleophilic substitution, tautomerism | Halogenation, coupling reactions |

Hydroxyimino-Containing Pharmaceuticals

Impurity A (EP) (CAS 132961-05-8)

- Structure: A piperidine-linked hydroxyimino group in a tetrahydro-pyrido-pyrimidinone scaffold.

- Key Differences: The pharmaceutical impurity lacks a nitro group but shares the hydroxyimino moiety, which is critical for binding to metal ions or forming stable tautomers.

- Biological Relevance: Hydroxyimino groups in drugs often enhance bioavailability or modulate enzyme inhibition .

| Property | This compound | Impurity A (EP) |

|---|---|---|

| Core Structure | Linear aliphatic ester | Heterocyclic (pyrido-pyrimidinone) |

| Bioactivity | Not reported (inferred intermediate) | Pharmaceutical impurity |

| Stability | Susceptible to nitro reduction | Likely stable under physiological pH |

Ester Derivatives with Heterocyclic Substituents

Ethyl 6-(5-(2-(4-Methoxyphenylamino)-2-Oxoethylthio)-1,3,4-Thiadiazol-2-Ylamino)-6-Oxohexanoate

- Structure : Contains a thiadiazole ring and methoxyphenyl substituents.

- Functional Diversity : The thiadiazole ring introduces sulfur-based reactivity, contrasting with the nitro group’s electrophilic nature.

- Applications : Such derivatives are often explored for antimicrobial or anticancer activity .

Key Research Findings and Implications

Reactivity: The nitro group in this compound may dominate its chemical behavior, favoring reactions such as reduction to amines or participation in cycloaddition reactions. This contrasts with iodo- or thiadiazole-substituted esters, where halogen or heterocycle-driven reactivity prevails .

Stability: Hydroxyimino groups are prone to tautomerism (e.g., keto-enol equilibria), which could affect the compound’s stability in solution. Pharmaceutical impurities with similar groups (e.g., Impurity A) are stabilized by rigid heterocyclic frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.